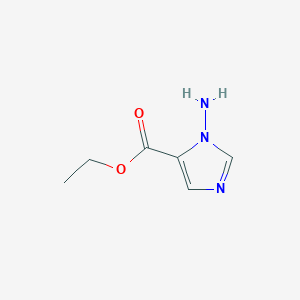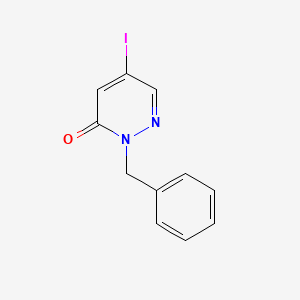![molecular formula C10H11N3O2 B1452886 5-[(2-甲基苯氧基)甲基]-1,3,4-噁二唑-2-胺 CAS No. 21520-91-2](/img/structure/B1452886.png)
5-[(2-甲基苯氧基)甲基]-1,3,4-噁二唑-2-胺
描述
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
“5-[(2-甲基苯氧基)甲基]-1,3,4-噁二唑-2-胺”的综合分析
化合物“5-[(2-甲基苯氧基)甲基]-1,3,4-噁二唑-2-胺”由于其在不同领域的潜在应用,已成为各种科学研究的主题。以下是六种独特应用的详细分析,每种应用都在其各自的科学领域内。
药理学:咪唑啉结合位点配体:该化合物已被研究其作为咪唑啉结合位点配体的作用。研究表明,咪唑啉结合位点参与情绪障碍,例如重度抑郁症。该化合物对 I1 和 I2 位点的亲和力已得到研究,显示出高亲和力,并具有药代动力学用途的潜力 .
药物化学:药物监测:在药物化学中,该化合物已用于药物监测目的。它已被用手性异氰酸酯衍生化以形成非对映异构体,然后通过 RP-HPLC 分离以进行药代动力学研究。此过程对于药物的实验监测至关重要 .
农业化学:除草剂离子液体:“5-[(2-甲基苯氧基)甲基]-1,3,4-噁二唑-2-胺”的结构与某些除草剂离子液体相似。这些离子液体已合成并表征,用于其在农业中的潜在用途,尤其是其除草性能 .
有机合成:PPAR 激动剂的合成子:在有机合成中,该化合物的衍生物已被开发为合成新的潜在 δ/β 过氧化物酶体增殖物激活受体 (PPARδ/β) 激动剂的合成子。此应用在开发新的治疗剂方面具有重要意义 .
化学合成:对映体分离:该化合物已用于化学合成中,用于外消旋混合物的对映体分离。通过用手性异氰酸酯衍生化,研究人员可以分离对映异构体,这是生产对映体纯药物的基石 .
生物化学:结构研究:生物化学研究利用该化合物进行结构研究,特别是在理解配体-受体相互作用的背景下。该化合物能够以高亲和力与特定位点结合,使其成为阐明生化途径的宝贵工具 .
作用机制
生化分析
Biochemical Properties
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly as a ligand for imidazoline binding sites . It interacts with enzymes such as imidazoline receptors, which are involved in various physiological processes including mood regulation and cardiovascular functions. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways. Additionally, 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine may interact with other proteins and biomolecules, modulating their functions and contributing to its overall biochemical effects.
Cellular Effects
The effects of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving imidazoline receptors This interaction can lead to changes in gene expression and cellular metabolism, affecting various cell types For instance, in neuronal cells, the compound may modulate neurotransmitter release and synaptic plasticity, while in cardiovascular cells, it could impact vascular tone and heart rate
Molecular Mechanism
At the molecular level, 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules . It acts as a ligand for imidazoline receptors, binding to these sites and modulating their activity. This binding can result in either inhibition or activation of the receptors, depending on the context and the specific receptor subtype involved. The compound’s interaction with these receptors can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular functions. Understanding the precise molecular mechanisms of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is crucial for elucidating its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine in laboratory settings are important considerations for its experimental use . Over time, the compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that the compound remains stable under certain conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have provided insights into the temporal dynamics of the compound’s effects, highlighting the need for careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulation of imidazoline receptor activity and improvement of physiological functions. At higher doses, toxic or adverse effects may occur, necessitating careful dosage optimization. Studies in animal models have identified threshold effects and potential toxicities, providing valuable information for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that contribute to its overall biological activity. Understanding the metabolic pathways of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can influence the compound’s localization and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine can impact its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the peroxisomes, where it participates in specific metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its precise role in cellular functions and its potential therapeutic applications.
属性
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRLXSWTXUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)



![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)

![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

